molecular formula C14H15ClN4O B12263659 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide

Cat. No.: B12263659
M. Wt: 290.75 g/mol
InChI Key: ZUERIXUUSFBTKV-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound features a pyrazole ring substituted with a chloro group and a phenyl group attached to an azetidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide

InChI

InChI=1S/C14H15ClN4O/c15-12-6-16-19(10-12)9-11-7-18(8-11)14(20)17-13-4-2-1-3-5-13/h1-6,10-11H,7-9H2,(H,17,20)

InChI Key

ZUERIXUUSFBTKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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